![molecular formula C13H15NO4 B1246750 Semecarpifoline](/img/structure/B1246750.png)
Semecarpifoline
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Overview
Description
Semecarpifoline is a natural product found in Melicope semecarpifolia with data available.
Scientific Research Applications
Antiplatelet Aggregation Activity
Semecarpifoline, along with other compounds, was isolated from the root bark of Melicope semecarpifolia. It exhibited significant antiplatelet aggregation activities in vitro, suggesting potential applications in preventing thrombotic diseases (Chen et al., 2001).
Anticancer Potential
Alseodaphne semecarpifolia, a plant used in traditional medicine, has been investigated for its cytotoxic properties against various human cancers. Methanol extracts from the stem bark and leaves showed significant cytotoxicity against cancer cell lines, and specific compounds like Cucurbitacin A and Gambogic acid were identified. These findings suggest a potential chemotherapeutic application of the plant's bioactive compounds against cancer (Chethankumara et al., 2022).
Cyclooxygenase (COX) Inhibition
A study on Semecarpus anacardium Linn., commonly used in India for treating rheumatoid arthritis and other inflammatory disorders, isolated a biflavonoid, tetrahydroamentoflavone (THA), from its ethyl acetate extract. THA demonstrated significant COX-1 and COX-2 inhibitory activity, indicating its potential as an anti-inflammatory agent (Selvam & Jachak, 2004).
Antimicrobial Properties
Cefotaxime, an antibiotic, was incorporated with bimetallic silver-selenium nanoparticles, showing promising antimicrobial and antibiofilm activities. This study indicates the potential for such nanocomposites in pharmaceutical and biomedical applications, suggesting a role for Semecarpifoline in enhancing antimicrobial treatments (Elakraa et al., 2022).
properties
Product Name |
Semecarpifoline |
---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4,7-dimethoxy-3-(methoxymethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H15NO4/c1-16-7-10-12(18-3)9-5-4-8(17-2)6-11(9)14-13(10)15/h4-6H,7H2,1-3H3,(H,14,15) |
InChI Key |
WBHOECNXRGZKAH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C2=C(C=C(C=C2)OC)NC1=O)OC |
synonyms |
semecarpifoline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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